The B7 Family of Proteins: A Technical Guide to Mechanisms of Action
The B7 Family of Proteins: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 family of proteins, a critical component of the immunoglobulin superfamily, plays a pivotal role in the regulation of adaptive immune responses. T-cell activation and tolerance are not solely determined by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex (Signal 1), but are critically modulated by a second set of co-stimulatory or co-inhibitory signals (Signal 2) delivered by the B7 family ligands.[1][2] These ligands, expressed on antigen-presenting cells (APCs) and other cell types, including tumor cells, bind to corresponding receptors on T-cells, primarily from the CD28 family.[3][4] The balance between these activating and inhibitory signals dictates the outcome of the T-cell response, determining whether it leads to robust immunity, anergy, or peripheral tolerance.[1]
The therapeutic potential of manipulating these pathways is profound, as evidenced by the success of immune checkpoint blockade therapies in oncology, which target interactions like PD-1/PD-L1 and CTLA-4/B7. This guide provides an in-depth technical overview of the core mechanisms of action of key B7 family members, presents quantitative interaction data, details common experimental protocols for their study, and visualizes the associated signaling and experimental workflows.
Core Mechanisms of Action: A Balance of Co-stimulation and Co-inhibition
The B7 family provides the essential secondary signals that either promote or suppress T-cell activation. This dual functionality is central to maintaining immune homeostasis, preventing autoimmunity while enabling effective responses against pathogens and malignancies.
Classical Co-stimulatory and Co-inhibitory Pathways: B7-1 (CD80) & B7-2 (CD86)
B7-1 (CD80) and B7-2 (CD86) are the most well-characterized members of the family, primarily expressed on APCs. They share two key receptors on T-cells: CD28 and CTLA-4.
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Co-stimulation via CD28: Upon initial T-cell activation, B7-1 or B7-2 binds to the constitutively expressed CD28 receptor. This interaction triggers a critical co-stimulatory signal, leading to T-cell proliferation, cytokine production (like IL-2), and survival.
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Co-inhibition via CTLA-4: Following activation, T-cells upregulate CTLA-4, which binds to B7-1 and B7-2 with a significantly higher affinity than CD28. This engagement delivers a potent inhibitory signal, effectively terminating the T-cell response and playing a crucial role in establishing peripheral tolerance. This mechanism prevents excessive immune reactions.
The PD-1/PD-L1 Axis: A Key Immune Checkpoint
The Programmed Death-1 (PD-1) pathway is a cornerstone of immune regulation and a major target in cancer immunotherapy.
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PD-L1 (B7-H1) and PD-L2 (B7-DC): The ligands PD-L1 and PD-L2 are expressed on a wide range of cells, including immune cells and, notably, many types of tumor cells. Their expression can be induced by inflammatory cytokines like IFN-γ.
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Inhibition via PD-1: When PD-L1 or PD-L2 binds to the PD-1 receptor on activated T-cells, it initiates an inhibitory cascade. This signaling suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to a state known as "T-cell exhaustion". Tumors frequently exploit this pathway to evade immune destruction.
The ICOS/ICOSL Pathway: Fine-tuning T-Cell Responses
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ICOSL (B7-H2): Inducible T-cell co-stimulator ligand (ICOSL), also known as B7-H2, is expressed on APCs, including B cells and dendritic cells.
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Co-stimulation via ICOS: Its receptor, ICOS (Inducible T-cell Co-stimulator), is upregulated on T-cells following activation. The ICOS-ICOSL interaction provides a co-stimulatory signal that is crucial for the development and function of follicular helper T cells (Tfh), antibody responses, and the production of certain cytokines.
Emerging B7 Family Members
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B7-H3 (CD276) and B7-H4 (VTCN1): These members are generally considered co-inhibitory, though the function of B7-H3 remains somewhat controversial, with some reports suggesting co-stimulatory roles. Both are overexpressed in various cancers and are associated with poor prognosis, making them attractive therapeutic targets. Their receptors on T-cells have not been definitively identified. B7-H4 is known to inhibit T-cell activation and proliferation.
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Other Members: The family continues to expand with proteins like B7-H5 (VISTA), B7-H6, and B7-H7, each with distinct expression patterns and immunoregulatory functions that are areas of active research.
Quantitative Data: Binding Affinities of B7 Family Interactions
The affinity of the ligand-receptor interaction is a key determinant of the functional outcome. CTLA-4's higher affinity for B7-1/B7-2 compared to CD28 is a classic example of how binding kinetics regulate immune responses. The following tables summarize reported equilibrium dissociation constants (Kd) for key interactions, primarily measured by Surface Plasmon Resonance (SPR). It is important to note that Kd values can vary between studies due to differences in experimental conditions (e.g., temperature, constructs used).
Table 1: Binding Affinities of B7-1 (CD80) and B7-2 (CD86)
| Ligand | Receptor | Kd Value | Method / Conditions |
| B7-1 (CD80) | CD28 | ~200 nM | SPR |
| B7-1 (CD80) | CD28 | 4 µM | SPR (37°C) |
| B7-1 (CD80) | CTLA-4 | ~12 nM | SPR |
| B7-1 (CD80) | CTLA-4 | 0.42 µM | SPR (37°C) |
| B7-1 (CD80) | CTLA-4 | 0.2511 nM | SPR (Biacore T200) |
Note: The significant range in reported Kd values, particularly for B7-1/CTLA-4, highlights the sensitivity of affinity measurements to experimental setup and protein constructs (e.g., monomeric vs. dimeric forms).
Table 2: Binding Affinities of PD-1 Ligands
| Ligand | Receptor | Kd Value | Method / Conditions |
| PD-L1 (Human) | PD-1 (Murine) | ~8 µM | SPR |
| PD-L1 (Human) | PD-1 (Human) | 1 - 18 µM | Various expression systems |
| PD-L2 (Human) | PD-1 (Human) | 500 nM | Bio-layer interferometry |
Table 3: Binding Affinity of the ICOS/ICOSL Interaction
| Ligand | Receptor | Kd Value | Method / Conditions |
| ICOS-L | ICOS | 722 nM | Biolayer interferometry (BLI) |
Visualizing the Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Protocols
Investigating the function of B7 family proteins involves a range of standard immunological and biochemical assays. Below are detailed methodologies for key experiments.
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This assay measures the proliferation of T-cells in response to stimulation and co-stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation, which can be quantified by flow cytometry.
1. T-Cell Isolation and Labeling: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with anti-CD4 or anti-CD8 microbeads. c. Resuspend isolated T-cells at a concentration of 10-100 x 106 cells/mL in pre-warmed PBS. d. Prepare a 1-10 µM working solution of CFSE in PBS (a final concentration of 0.5-5 µM is common). e. Add the cell suspension to the CFSE working solution and incubate for 10-20 minutes at 37°C, protected from light. f. Quench the staining reaction by adding 5-10 volumes of cold complete RPMI medium containing at least 5% Fetal Bovine Serum (FBS). g. Wash the cells 2-3 times with complete medium to remove excess CFSE. Resuspend the labeled cells at 1 x 106 cells/mL.
2. Co-culture and Stimulation: a. Plate APCs (e.g., dendritic cells or B7-transfected cell lines) in a 96-well or 24-well plate. b. Add a primary stimulus (Signal 1), such as anti-CD3 antibody (0.5-1 µg/mL) or a specific peptide antigen. c. Add the CFSE-labeled T-cells to the wells at a desired T-cell:APC ratio (e.g., 10:1). d. For blocking experiments, add antibodies against B7-1, B7-2, or other B7 family members to appropriate wells. Include an isotype control antibody. e. Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer, using the FITC or an equivalent channel to detect CFSE fluorescence. d. Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a cell division.
